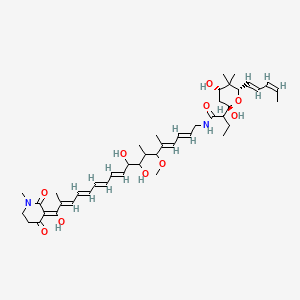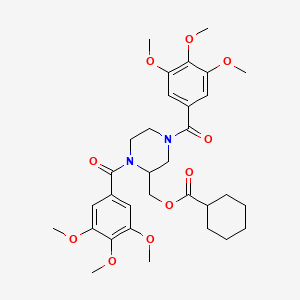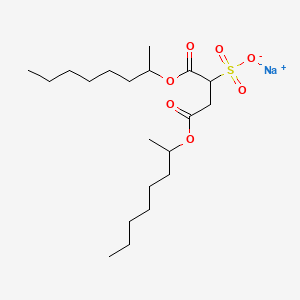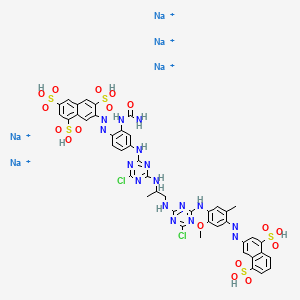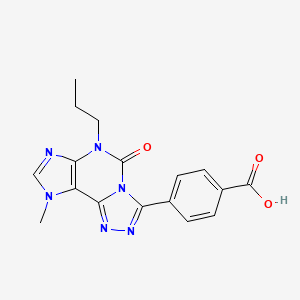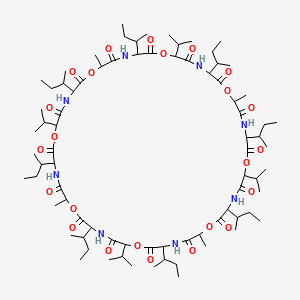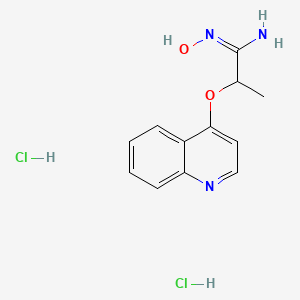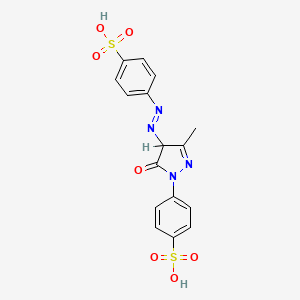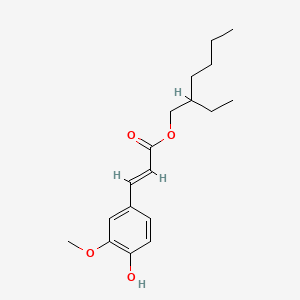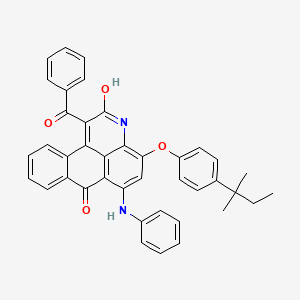
3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 1-benzoyl-4-(4-(1,1-dimethylpropyl)phenoxy)-6-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EC 412-480-2 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and effectiveness in its intended applications. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EC 412-480-2 follows standardized protocols to maintain consistency and quality. The production process involves large-scale synthesis using industrial-grade equipment and materials. The methods are optimized for efficiency and cost-effectiveness while ensuring that the compound meets all regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: EC 412-480-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in various fields.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes. For example, oxidation reactions may require specific temperatures and pressures to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
EC 412-480-2 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines.
Chemistry: In chemistry, EC 412-480-2 is used as a standard for testing admixtures in concrete, mortar, and grout. Its properties make it an ideal candidate for studying the effects of various admixtures on the physical and chemical characteristics of these materials .
Biology: In biology, EC 412-480-2 is used in research related to enzyme activity and protein interactions. Its unique chemical structure allows it to interact with specific biological molecules, making it a useful tool for studying biochemical pathways and mechanisms .
Medicine: In medicine, EC 412-480-2 is explored for its potential therapeutic applications. Researchers are investigating its effects on various biological targets and its potential use in drug development .
Industry: In the industrial sector, EC 412-480-2 is used in the production of high-performance materials. Its properties make it suitable for applications in construction, manufacturing, and other industrial processes .
Wirkmechanismus
The mechanism of action of EC 412-480-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
EC 412-480-2 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- EC 412-780-3: This compound is a reaction product of ammonium molybdate and C12-C24-diethoxylated alkylamine. It is used in similar applications but has different chemical properties and reactivity .
- EC 200-412-2: Known as (+)-α-Tocopherol, this compound is used in different scientific research applications, particularly in the study of antioxidants and their effects .
Uniqueness: EC 412-480-2 stands out due to its specific properties and applications in testing admixtures for concrete, mortar, and grout. Its unique chemical structure and reactivity make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
72453-58-8 |
|---|---|
Molekularformel |
C40H32N2O4 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
10-anilino-16-benzoyl-15-hydroxy-12-[4-(2-methylbutan-2-yl)phenoxy]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C40H32N2O4/c1-4-40(2,3)25-19-21-27(22-20-25)46-31-23-30(41-26-15-9-6-10-16-26)33-34-32(28-17-11-12-18-29(28)38(33)44)35(39(45)42-36(31)34)37(43)24-13-7-5-8-14-24/h5-23,41H,4H2,1-3H3,(H,42,45) |
InChI-Schlüssel |
QUTLRBYOTJDTQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C(=C2)NC5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=C(C(=N3)O)C(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


